Ceralasertib Formate: A Deep Dive into its Mechanism of Action as a Potent ATR Inhibitor
Ceralasertib Formate: A Deep Dive into its Mechanism of Action as a Potent ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Ceralasertib formate, detailing its molecular target, downstream signaling effects, and the preclinical and clinical evidence supporting its development as an anticancer agent. The document includes a thorough compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Role of ATR in Genomic Integrity
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response, particularly in the context of replication stress, is the serine/threonine kinase ATR.[2][4]
ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate at stalled replication forks or during the processing of DNA double-strand breaks (DSBs).[4] Once activated, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (CHK1) being a primary and well-characterized effector.[4] The ATR-CHK1 signaling cascade plays a pivotal role in:
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Cell Cycle Arrest: Inducing G2/M and intra-S phase checkpoints to provide time for DNA repair before entry into mitosis.[2][4]
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Replication Fork Stabilization: Protecting stalled replication forks from collapse and promoting their restart.
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DNA Repair: Facilitating various DNA repair pathways, including homologous recombination.[2]
In many cancer cells, there is an increased reliance on the ATR pathway due to elevated levels of oncogene-induced replication stress and defects in other DDR pathways, such as the Ataxia Telangiectasia Mutated (ATM) kinase. This dependency creates a therapeutic window for ATR inhibitors like Ceralasertib, which can selectively target cancer cells while sparing normal tissues.
Ceralasertib (AZD6738) Formate: A Profile
Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[3] Its chemical structure and properties have been optimized for oral bioavailability and potent, selective inhibition of ATR.
| Property | Value | Reference |
| IC50 (ATR kinase) | 1 nM | [1][3][5] |
| IC50 (cellular pCHK1) | 74 nM | [3] |
| Molecular Formula | C21H26N6O4S | [6] |
| Molar Mass | 458.54 g/mol | [6] |
Table 1: Key Properties of Ceralasertib
Core Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Pathway
The primary mechanism of action of Ceralasertib is the direct inhibition of ATR kinase activity. By binding to the ATP-binding pocket of ATR, Ceralasertib prevents the phosphorylation of its downstream targets, most notably CHK1.[4][7] This disruption of the ATR-CHK1 signaling axis leads to a cascade of cellular events that are particularly detrimental to cancer cells.
Abrogation of Cell Cycle Checkpoints
In the presence of DNA damage or replication stress, ATR-mediated phosphorylation of CHK1 at Ser345 is a critical activation step.[8] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression. Ceralasertib, by inhibiting ATR, prevents this CHK1 activation, leading to the abrogation of the G2/M and intra-S checkpoints.[2] This forces cells with damaged DNA to prematurely enter mitosis, a lethal event known as mitotic catastrophe.[9]
Induction of DNA Damage and Apoptosis
By inhibiting ATR's role in stabilizing and restarting stalled replication forks, Ceralasertib leads to the accumulation of DNA double-strand breaks.[2] This increase in genomic instability is marked by the phosphorylation of histone H2AX (γH2AX), a sensitive indicator of DNA double-strand breaks.[2] The overwhelming level of DNA damage ultimately triggers programmed cell death (apoptosis), evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.
The following diagram illustrates the central role of Ceralasertib in disrupting the ATR signaling pathway:
Preclinical and Clinical Evidence
The anti-tumor activity of Ceralasertib has been demonstrated in a wide range of preclinical models and is currently being evaluated in numerous clinical trials.
In Vitro Activity
Ceralasertib has shown potent growth inhibitory effects across a panel of cancer cell lines, with particular sensitivity observed in cells with defects in the ATM pathway or those with high levels of replication stress.[1][10]
| Cell Line | Cancer Type | GI50 (µM) | Noteworthy Characteristics | Reference |
| H460 | Non-Small Cell Lung | 1.05 | Kras mutant | [3] |
| H23 | Non-Small Cell Lung | 2.38 | ATM-deficient, Kras mutant | [1][3] |
| LoVo | Colorectal | 0.52 | MRE11A deficient | [11] |
| Granta-519 | Mantle Cell Lymphoma | N/A | ATM-deficient | [12] |
| FaDu ATM -/- | Head and Neck | N/A | ATM knockout | [9] |
Table 2: In Vitro Growth Inhibitory Activity of Ceralasertib in Selected Cancer Cell Lines.
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated significant tumor growth inhibition with Ceralasertib as a monotherapy and in combination with other agents.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| LoVo | Colorectal | 50 mg/kg, once daily | Significant tumor growth inhibition | [12] |
| Granta-519 | Mantle Cell Lymphoma | 50 mg/kg, once daily for 21 days | Significant tumor growth inhibition | [9] |
| FaDu ATM -/- | Head and Neck | 25 mg/kg, twice daily | Enhanced tumor growth inhibition | [12] |
| HCC1806 | Breast | 6.25 - 25 mg/kg, twice daily | Dose-dependent tumor growth inhibition | [12] |
Table 3: In Vivo Antitumor Activity of Ceralasertib in Xenograft Models.
Clinical Trials
Ceralasertib is being investigated in multiple Phase I and II clinical trials, both as a monotherapy and in combination with chemotherapy (e.g., paclitaxel, carboplatin), PARP inhibitors (e.g., olaparib), and immune checkpoint inhibitors (e.g., durvalumab).[9][12][13] These trials have demonstrated manageable safety profiles and promising signs of anti-tumor activity in various solid tumors. For instance, in a Phase I study in combination with weekly paclitaxel, the overall response rate in patients with melanoma resistant to prior anti-PD1 therapy was 33.3%.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ceralasertib.
ATR Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of Ceralasertib on ATR kinase activity.
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Principle: A radiometric or fluorescence-based assay measuring the phosphorylation of a CHK1-derived peptide substrate by purified ATR enzyme.
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Materials:
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Recombinant human ATR enzyme
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Biotinylated CHK1 peptide substrate
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[γ-³²P]ATP or unlabeled ATP
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Ceralasertib formate (various concentrations)
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Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
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Streptavidin-coated plates
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Scintillation counter or fluorescence plate reader
-
-
Procedure:
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Prepare serial dilutions of Ceralasertib in DMSO.
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In a 96-well plate, add the kinase buffer, CHK1 peptide substrate, and Ceralasertib dilutions.
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Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
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Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
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Stop the reaction by adding EDTA.
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Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
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Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
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Calculate the percent inhibition at each Ceralasertib concentration and determine the IC50 value by non-linear regression analysis.
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Cellular CHK1 Phosphorylation Assay (Western Blot)
This assay assesses the ability of Ceralasertib to inhibit ATR-mediated CHK1 phosphorylation in cells.
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Principle: Western blotting is used to detect the levels of phosphorylated CHK1 (pCHK1) at Ser345 in cell lysates following treatment with a DNA damaging agent and Ceralasertib.
-
Materials:
-
Cancer cell line (e.g., HT29, HeLa)
-
Ceralasertib formate
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: Rabbit anti-pCHK1 (Ser345) (e.g., Cell Signaling Technology #2341), Mouse anti-total CHK1 (e.g., Santa Cruz Biotechnology), anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
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Enhanced chemiluminescence (ECL) substrate
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-
Procedure:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Pre-treat cells with various concentrations of Ceralasertib for 1-2 hours.
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Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).
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Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pCHK1 levels to total CHK1 and the loading control.
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γH2AX Immunofluorescence Assay
This assay visualizes and quantifies the formation of DNA double-strand breaks in cells treated with Ceralasertib.
-
Principle: Immunofluorescence microscopy is used to detect nuclear foci of γH2AX.
-
Materials:
-
Cancer cell line (e.g., A549, U2OS)
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Ceralasertib formate
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Glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
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Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
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Blocking solution (e.g., 5% BSA in PBS)
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Primary antibody: Mouse anti-γH2AX (Ser139) (e.g., Millipore #05-636)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
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DAPI for nuclear counterstaining
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Antifade mounting medium
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
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Treat cells with Ceralasertib for the desired time (e.g., 24 hours).
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Fix the cells with 4% paraformaldehyde for 15 minutes.
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Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
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Block with 5% BSA for 1 hour.
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Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides with antifade medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
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Conclusion
Ceralasertib formate is a potent and selective ATR inhibitor that effectively targets a key vulnerability of many cancer cells – their reliance on the ATR-CHK1 pathway to manage high levels of replication stress. By abrogating critical cell cycle checkpoints and inducing synthetic lethality in the context of other DDR defects, Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in combination with a range of other cancer therapies. The ongoing clinical development of Ceralasertib holds promise for improving outcomes for patients with various malignancies. This in-depth guide provides a foundational understanding of its mechanism of action for researchers and clinicians working to advance cancer treatment.
References
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. H2AX phosphorylation screen of cells from radiosensitive cancer patients reveals a novel DNA double-strand break repair cellular phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal timing of a γH2AX analysis to predict cellular lethal damage in cultured tumor cell lines after exposure to diagnostic and therapeutic radiation doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Ceralasertib (AZD6738) | ATR Inhibitor | AmBeed.com [ambeed.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
